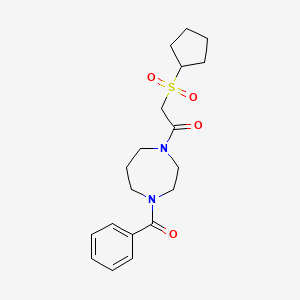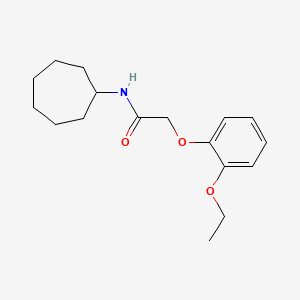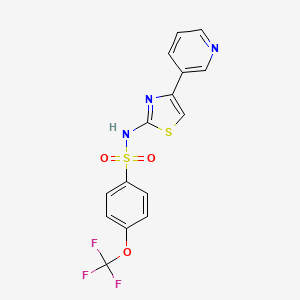![molecular formula C19H20N2OS B7604204 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one](/img/structure/B7604204.png)
2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 2,5-dimethylphenylmethylsulfanyl group at the 2-position and an ethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 2,5-Dimethylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a suitable thiol (e.g., 2,5-dimethylbenzenethiol) reacts with a halogenated quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dimethylphenyl)methylsulfanyl]-4(3H)-quinazolinone: Lacks the ethyl group at the 3-position.
3-Ethyl-2-[(2,5-dimethylphenyl)methylthio]quinazolin-4(3H)-one: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one is unique due to the presence of both the ethyl group at the 3-position and the 2,5-dimethylphenylmethylsulfanyl group at the 2-position. This combination of substituents can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-4-21-18(22)16-7-5-6-8-17(16)20-19(21)23-12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOJBCHJKONOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7604122.png)
![2-[1-(3,5-Dimethylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7604135.png)
![[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone](/img/structure/B7604142.png)
![2-[1-(3-Methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7604153.png)
![N-(2-hydroxyethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B7604178.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-chloro-4,5-difluorobenzoate](/img/structure/B7604184.png)
![N,N-dimethyl-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide](/img/structure/B7604193.png)
![N-[3-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7604194.png)
![4-[4-(Cyclopropylmethyl)piperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7604198.png)
![2,6-dichloro-N-[2-(4-fluorophenoxy)ethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7604206.png)
![2,6-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide](/img/structure/B7604212.png)



